molecular formula C22H23FN4O2 B5546265 N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide

N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide

Cat. No. B5546265
M. Wt: 394.4 g/mol
InChI Key: FTUNYXOSIFQEOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, including the utilization of conformational analysis to develop potent opioid kappa agonists. Such processes often start from chiral amino acids, introducing various alkyl and aryl substituents to achieve desired conformation and activity (Costello et al., 1991). Additionally, the synthesis of phthalazine derivatives from ethyl 2-arylhydrazono-3-butyrates and 2-cyano-N-(4-methylphenyl) acetamide showcases the versatility in generating complex molecules (Rady & Barsy, 2006).

Molecular Structure Analysis

Molecular structure elucidation often involves spectroscopic and magnetic resonance techniques. For example, the structure of polymers derived from phthalazine compounds has been detailed through NMR and FT-IR spectroscopy, revealing insights into their molecular conformation and interaction with other molecules (Paventi et al., 1996).

Chemical Reactions and Properties

N-halogeno compounds, including perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], demonstrate the compound's ability to undergo electrophilic fluorination, showcasing its reactivity and potential as a fluorinating agent in organic synthesis (Banks et al., 1996).

Physical Properties Analysis

The physical properties of related compounds, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides, have been studied for their potential as antiallergic agents, demonstrating significant biological activity and indicating their physical stability and solubility in biological contexts (Menciu et al., 1999).

Chemical Properties Analysis

The modification of compounds like N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to inhibit PI3Ks showcases the chemical versatility and therapeutic potential of these molecules, highlighting their chemical properties and interactions at the molecular level (Wang et al., 2015).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown that compounds related to N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide are used in the synthesis of a wide range of heterocyclic compounds, which are crucial in medicinal chemistry and drug development. For instance, ethyl 2-arylhydrazono-3-butyrates have been reacted with 2-cyano-N-(4-methylphenyl) acetamide to yield pyridinedione and pyridazine derivatives, which have further applications in synthesizing phthalazine, pyrimido[4,5-c]-pyridazine, and other heterocycles (E. A. E. Rady & M. Barsy, 2006).

Polymer Chemistry

In the field of polymer chemistry, derivatives of N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide have been employed to elucidate the structure of polymers derived from specific phthalazine compounds and bis(4-fluorophenyl)sulfone. This research is crucial for understanding the molecular architecture of polymers and enhancing their properties for various applications (M. Paventi, K. Chan, & A. S. Hay, 1996).

Fluorinating Agents

N-halogeno compounds, including derivatives similar to N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide, have been studied for their potential as site-selective electrophilic fluorinating agents. This research is significant for the development of novel fluorination techniques, which are widely used in the synthesis of pharmaceuticals and agrochemicals (R. Banks, M. K. Besheesh, & E. Tsiliopoulos, 1996).

Anticonvulsant Activity

Compounds structurally related to N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide have been synthesized and evaluated for their anticonvulsant activity. This highlights the potential of such compounds in the development of new therapeutic agents for treating epilepsy (J. Obniska et al., 2015).

NK1 Receptor Antagonist Development

The synthesis of 3-aryl-1,4-oxazin-2-ones, including a key intermediate structurally related to N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide, has been explored for the development of NK1 receptor antagonists. This research contributes to the creation of new treatments for conditions such as depression and anxiety (Paul N. Devine et al., 2002).

Future Directions

The potential applications and future directions for this compound are not specified in the available literature. Given its complex structure, it could be of interest in various areas of research, including medicinal chemistry and drug discovery .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-2-(1-oxophthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c23-18-9-7-16(8-10-18)20(26-11-3-4-12-26)14-24-21(28)15-27-22(29)19-6-2-1-5-17(19)13-25-27/h1-2,5-10,13,20H,3-4,11-12,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUNYXOSIFQEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)CN2C(=O)C3=CC=CC=C3C=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide

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